This compound is classified as an organic halide and a dioxolane derivative. It features a dioxolane ring, which is a five-membered cyclic ether containing two oxygen atoms. The presence of bromine and chlorine atoms contributes to its reactivity and potential applications in medicinal chemistry and agrochemicals.
The synthesis of 2-(2-(2-Bromo-4-chlorophenoxy)ethyl)-1,3-dioxolane typically involves several key steps:
Industrial production may employ continuous flow reactors to enhance yield and purity, using advanced purification techniques to ensure high-quality output .
The molecular formula of 2-(2-(2-Bromo-4-chlorophenoxy)ethyl)-1,3-dioxolane is , with a molecular weight of approximately 293.54 g/mol.
The canonical SMILES representation for this compound is C1COC(O1)COC2=C(C=C(C=C2)Cl)Br, which illustrates the connectivity of atoms within the molecule.
2-(2-(2-Bromo-4-chlorophenoxy)ethyl)-1,3-dioxolane can undergo various chemical reactions:
The mechanism of action for 2-(2-(2-Bromo-4-chlorophenoxy)ethyl)-1,3-dioxolane involves its interaction with specific biological targets:
The physical properties of 2-(2-(2-Bromo-4-chlorophenoxy)ethyl)-1,3-dioxolane include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 293.54 g/mol |
| Boiling Point | Approximately 321.9 °C |
| Density | Approximately 1.488 g/cm³ |
| Melting Point | Not specified |
These properties indicate that the compound has significant thermal stability and density characteristics typical of halogenated organic compounds .
The scientific applications of 2-(2-(2-Bromo-4-chlorophenoxy)ethyl)-1,3-dioxolane are diverse:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: